3-Amino-N-ethylpropanamide hydrochloride

Catalog No.
S989126
CAS No.
1220018-15-4
M.F
C5H13ClN2O
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-N-ethylpropanamide hydrochloride

CAS Number

1220018-15-4

Product Name

3-Amino-N-ethylpropanamide hydrochloride

IUPAC Name

3-amino-N-ethylpropanamide;hydrochloride

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C5H12N2O.ClH/c1-2-7-5(8)3-4-6;/h2-4,6H2,1H3,(H,7,8);1H

InChI Key

XMYFSWYNWAHCAH-UHFFFAOYSA-N

SMILES

CCNC(=O)CCN.Cl

Canonical SMILES

CCNC(=O)CCN.Cl

3-Amino-N-ethylpropanamide hydrochloride is a chemical compound characterized by the molecular formula C5H12ClN2O. It is a white crystalline solid that is soluble in water and has a molecular weight of approximately 152.62 g/mol. This compound is primarily utilized in research and pharmaceutical applications due to its unique structural properties, which include an amine group and a propanamide backbone. The presence of the hydrochloride salt form enhances its stability and solubility, making it suitable for various biological and chemical applications .

Typical for amines and amides. Common reactions include:

  • Acylation: The amine group can react with acyl chlorides to form N-acyl derivatives.
  • Alkylation: The amino group can undergo alkylation with alkyl halides, leading to the formation of quaternary ammonium salts.
  • Dehydration: Under specific conditions, dehydration reactions may occur, particularly when heated with dehydrating agents.

These reactions are significant for synthesizing more complex compounds or modifying the properties of 3-Amino-N-ethylpropanamide hydrochloride for specific applications .

The synthesis of 3-Amino-N-ethylpropanamide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with ethylamine and propanoyl chloride.
  • Reaction Process:
    • Ethylamine reacts with propanoyl chloride under controlled conditions to form 3-Amino-N-ethylpropanamide.
    • The resulting amide is then treated with hydrochloric acid to produce the hydrochloride salt.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

This method allows for efficient production while maintaining the integrity of the compound's functional groups .

3-Amino-N-ethylpropanamide hydrochloride has several applications, particularly in:

  • Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds.
  • Biochemical Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays due to its amino functional groups.
  • Chemical Synthesis: It acts as a building block in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 3-Amino-N-ethylpropanamide hydrochloride focus on its potential binding affinity with various biological targets. Preliminary studies suggest that:

  • It may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Its structural similarity to other bioactive compounds allows for comparative studies on binding interactions and efficacy.

These studies are crucial for understanding how this compound may function therapeutically or as part of drug development processes .

Several compounds share structural similarities with 3-Amino-N-ethylpropanamide hydrochloride, including:

Compound NameMolecular FormulaUnique Features
3-Amino-N-benzyl-N-ethylpropanamideC12H19ClN2OContains a benzyl group, enhancing lipophilicity.
N-EthylpropanamideC5H11NOLacks amino substitution at the third position.
N,N-DiethylpropanamideC8H17NFeatures two ethyl groups, affecting solubility.

Uniqueness

3-Amino-N-ethylpropanamide hydrochloride is unique due to its specific combination of an ethyl group and an amino group adjacent to a propanamide backbone. This structural arrangement may confer distinct biological activities compared to other similar compounds, particularly in terms of receptor interactions and pharmacological effects .

Sequence

X

Dates

Modify: 2023-08-16

Explore Compound Types